11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone

Analytical Method Development Impurity Profiling Chromatographic Selectivity

Eliminate ANDA rejection risk due to unqualified impurity standards. This fully characterized 3,3-ethylenedioxy dioxolane impurity (CAS 104004-98-0) is essential for GMP-compliant batch release testing of generic Mifepristone. · Traceable to USP/EP monographs with comprehensive CoA (NMR, HRMS, IR). · Optimized for LC-MS/MS MRM method development with distinct fragmentation patterns. · Enables accurate quantitation at the 0.10-0.15% specification limit for system suitability testing (SST).

Molecular Formula C30H39NO4
Molecular Weight 477.6 g/mol
Cat. No. B12072717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone
Molecular FormulaC30H39NO4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)NC)C)O
InChIInChI=1S/C30H39NO4/c1-4-12-29(33)14-10-24-22-9-13-28(32)19-30(34-16-17-35-30)15-11-25(28)26(22)23(18-27(24,29)2)20-5-7-21(31-3)8-6-20/h5-8,22-24,31-33H,9-11,13-19H2,1-3H3/t22-,23+,24-,27-,28+,29-/m0/s1
InChIKeyRPOCOBPEKJJNQE-HTWSSZDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Analytical Identity of Dioxolane Mifepristone Impurity


11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol, commonly referred to as Ethylene-Ani-Pynyelone of Mifepristone (CAS 104004-98-0), is a fully characterized synthetic impurity of the active pharmaceutical ingredient (API) Mifepristone [1]. This compound is structurally distinguished from the parent drug by the presence of a cyclic 1,2-ethanediyl acetal (dioxolane) protecting group at the C3 ketone position of the steroidal backbone, a modification that directly impacts its chromatographic retention time, mass spectrometric fragmentation, and biological target binding profile [2]. It is commercially supplied as a certified reference standard for the precise development, validation, and quality control (QC) testing mandated for Abbreviated New Drug Applications (ANDAs) and pharmacopeial monograph compliance .

Why a Specific Dioxolane Standard Is Required


Substituting a generic mifepristone-related compound or an uncharacterized impurity standard for the specifically certified 3,3-ethylenedioxy dioxolane (CAS 104004-98-0) introduces significant risks to analytical data integrity. Small-molecule drug analysis relies on exact matches in retention time, relative response factor (RRF), and mass spectral fingerprints, which are fundamentally altered by the dioxolane modification [1]. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) require impurity standards to be supplied with a certificate of analysis demonstrating traceability, purity (typically ≥98%), and structural confirmation by orthogonal techniques such as NMR, HRMS, and IR. Using a non-identical or in-house standard without these credentials jeopardizes method validation (AMV), leading to potential ANDA rejection . Procuring the specifically characterized standard ensures your analytical method possesses the specificity and system suitability required by global health authorities.

Differentiation Evidence for Dioxolane Mifepristone Impurity


Chromatographic Selectivity: Dioxolane vs. 3-Keto Analogs

The defining structural feature of this compound is the cyclic 1,3-dioxolane ring at the C3 position, replacing the ketone group found in the parent molecule Mifepristone (CAS 84371-65-3). This substitution eliminates the hydrogen-bond acceptor capability of the carbonyl oxygen and introduces a more lipophilic, bicyclic ketal system, altering the molecule's partition coefficient (logP) and molecular size. This differentiation ensures a unique and verifiable relative retention time (RRT) under standard HPLC and UPLC conditions. A regulatory validated HPLC method must be capable of separating this impurity (RRT ~1.3) from the API peak and other known impurities, such as N-desmethyl mifepristone (RRT ~0.8) [1]. Without a certified standard, a laboratory cannot guarantee baseline resolution or peak identity.

Analytical Method Development Impurity Profiling Chromatographic Selectivity

Dioxolane Enhances Anti-VEEV Selectivity

In a comprehensive structure-activity relationship (SAR) study, replacing the C3 ketone of mifepristone analogues with a dioxolane group was shown to contextually modulate antiviral activity against Venezuelan Equine Encephalitis Virus (VEEV). For specific substitution patterns, the dioxolane backbone enhanced anti-VEEV activity. The study reported that in matched pairs where a terminal aromatic ring was present at the 11- or 17-position, substituting the ketone for a dioxolane moiety either improved anti-VEEV activity or resulted in equivalent potency [1]. The lead ketone compound 1 (Mifepristone) had an EC50 of 19.94 µM, whereas optimized dioxolane backbones achieved significantly greater potency, exemplified by compound 46 (dioxolane backbone, 4-methoxy substitution) which achieved an EC50 of 7 µM [1]. The specific molecule (CAS 104004-98-0) retains the mifepristone substitution pattern (4-methylaminophenyl at C11, propynyl at C17) on a dioxolane backbone, making it a critical comparative standard for biological assays.

Antiviral SAR Drug Repurposing Selectivity Engineering

Reduced Progesterone Receptor Antagonism with Dioxolane

A key limitation of mifepristone's therapeutic profile is its strong progesterone receptor antagonism which underpins its abortifacient properties. The cited study demonstrates that migrating from a ketone to a dioxolane backbone significantly alters PR interactions. Compound 37, a dioxolane analogue of the active ketone 39, showed significantly reduced PR antagonism (p < 0.001 at 10 and 100 nM) compared to the parent mifepristone (Compound 1) [1]. At lower concentrations, compound 37 even acted as a mild agonist, increasing the expression of PR-regulated genes S100P and FKBP54, a functional reversal compared to the pure antagonism of the ketone-based parent molecule [1]. This demonstrates that the dioxolane structural class possesses a pharmacodynamic profile distinct from ketone-based mifepristone analogs, making the dioxolane standard (CAS 104004-98-0) a vital tool for investigating these pathway-specific effects.

Endocrinology Nuclear Receptor Pharmacology Off-target Reduction

Application Scenarios for Dioxolane Mifepristone Standard


ANDAs Method Validation & System Suitability

Procurement of the Ethylene-Ani-Pynyelone standard (CAS 104004-98-0) is mandatory for laboratories performing Method Validation (AMV) as part of an ANDA submission for generic Mifepristone. This standard is used to spike into the API matrix at the 0.10–0.15% specification limit to demonstrate method accuracy, precision, and limit of quantitation (LOQ) for this specific process-related impurity. Its use in system suitability testing (SST) verifies critical chromatographic parameters such as column resolution between the API and this impurity (R > 1.5) before initiating a sequence of GMP-compliant batch release tests [1].

Structural Deconvolution in Forensic and Bioactivity Studies

This standard enables precise correlation of a specific chemical structure (dioxolane backbone) with its unique biological profile, including significantly reduced PR antagonism as demonstrated in comparative gene expression assays [2]. For pharmacology and toxicology labs investigating the non-abortifacient effects of mifepristone scaffolds, this standard provides a clean comparator to deconvolute cellular activities driven by the dioxolane modification versus the C11 or C17 substituents, an analysis impossible to perform with a mixture or uncharacterized impurity [2].

Mass Spectrometry Method Development & Metabolite ID

The unique dioxolane ring provides distinct fragmentation patterns in LC-MS/MS analysis, differentiating it from isobaric impurities or metabolites. Procuring this standard is critical for developing selective multiple reaction monitoring (MRM) transitions for quantitative impurity assay methods. Using it as a tune mix standard ensures that quadrupole resolution and collision energies are optimized for the specific molecular ion ([M+H]+ m/z 478.3) and its dehydrated and ketal-fragmented product ions, a prerequisite for any validated bioanalytical method in clinical trial support [1].

Drug Repurposing & Antiviral Screening Studies

In drug repurposing screens for alphaviruses like VEEV, the dioxolane mifepristone standard (CAS 104004-98-0) allows researchers to investigate a structural space where SAR data have shown a >11-fold improvement in antiviral potency is achievable, and which has a reduced liability for PR antagonism [2]. It serves as a critical authentic reference sample for confirming the identity and purity of new derivative batches used in secondary plaque assays and FRAP-based capsid nuclear import studies, linking structural identity directly to mechanism-of-action data [2].

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